

physical properties of 5-Amino-1,3-benzodioxole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3,4-(Methylenedioxy)aniline**

Cat. No.: **B081397**

[Get Quote](#)

An In-depth Technical Guide on the Physical Properties of 5-Amino-1,3-benzodioxole

This technical guide provides a comprehensive overview of the core physical properties of 5-Amino-1,3-benzodioxole, also known as **3,4-(Methylenedioxy)aniline**.^[1] The information is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document summarizes key quantitative data, details the experimental protocols for their determination, and provides visual workflows for clarity.

Core Physical and Chemical Properties

5-Amino-1,3-benzodioxole is a substituted aromatic amine with a distinctive benzodioxole moiety. Its physical characteristics are fundamental to its handling, storage, and application in chemical synthesis. The compound typically appears as a white to dark brown solid and is sensitive to air and light.^[2]

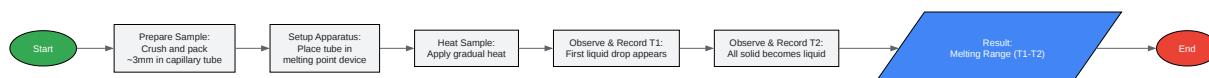
Quantitative Data Summary

The known physical properties of 5-Amino-1,3-benzodioxole are summarized in the table below for easy reference and comparison.

Property	Value	Notes
Molecular Formula	C ₇ H ₇ NO ₂	[2]
Molar Mass	137.14 g/mol	[1] [2]
Appearance	White to Brown Solid	[2]
Melting Point	39-41 °C	Literature value [2]
Boiling Point	144 °C	At 16 mm Hg [2]
Density	1.2528 g/cm ³	Rough estimate [2]
Water Solubility	Slightly soluble	[2]
Vapor Pressure	0.00795 mmHg	At 25 °C [2]
pKa	4.78 ± 0.20	Predicted [2]
Refractive Index	1.5030	Estimate [2]
Flash Point	289 °F	[2]

Experimental Protocols

The determination of the physical properties listed above involves standardized laboratory procedures. The following sections detail the general methodologies for key experiments.


Melting Point Determination

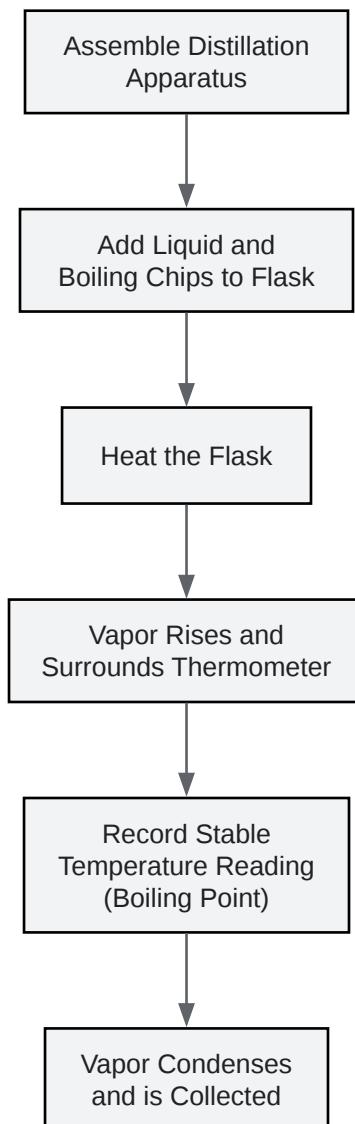
The melting point of an organic solid is a critical indicator of its purity and is determined as a temperature range.[\[3\]](#)

Methodology:

- Sample Preparation: A small quantity of dry 5-Amino-1,3-benzodioxole is finely crushed and packed into a capillary tube to a height of approximately 3 mm.[\[3\]](#)
- Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Vernier melt station or a Mel-Temp apparatus, alongside a calibrated thermometer.[\[3\]](#)[\[4\]](#)

- Heating and Observation: The sample is heated at a controlled rate. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
- Final Reading: The temperature at which the entire solid mass turns into a clear liquid is recorded as the end of the melting range.[3] For a pure compound, this range is typically narrow.

[Click to download full resolution via product page](#)


Diagram 1: Workflow for Melting Point Determination

Boiling Point Determination

The boiling point is determined using a simple distillation method, which is also suitable for purifying liquids.[3]

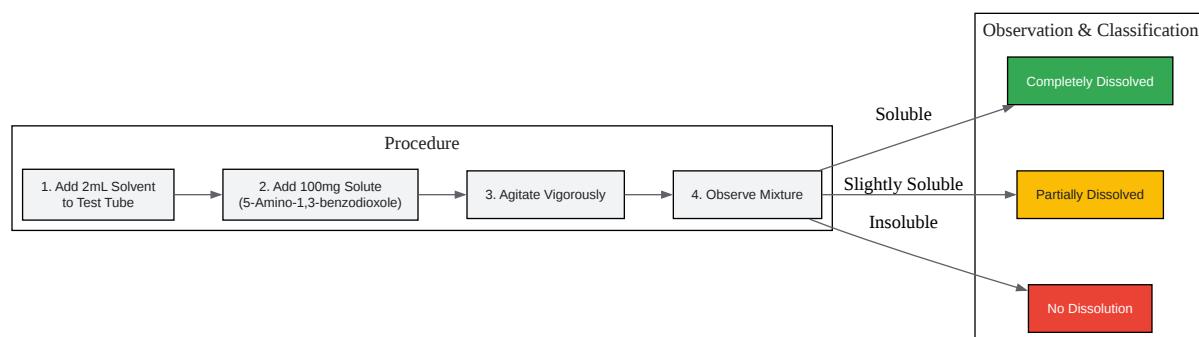
Methodology:

- Apparatus Setup: A simple distillation apparatus is assembled, consisting of a round-bottom flask (containing the liquid and boiling chips), a distillation head with a thermometer, a condenser, and a receiving flask. The setup should be placed in a fume hood.[3]
- Heating: The liquid in the round-bottom flask is heated gently.
- Vaporization and Temperature Reading: As the liquid boils, its vapor rises and surrounds the thermometer bulb. The temperature will rise sharply and then stabilize; this stable temperature is the boiling point.[3]
- Condensation and Collection: The vapor then passes into the condenser, where it cools and turns back into a liquid, which is collected in the receiving flask.[3]

[Click to download full resolution via product page](#)

Diagram 2: Process for Boiling Point Determination

Solubility Assessment


Solubility is qualitatively assessed by observing the dissolution of a solute in a given solvent.

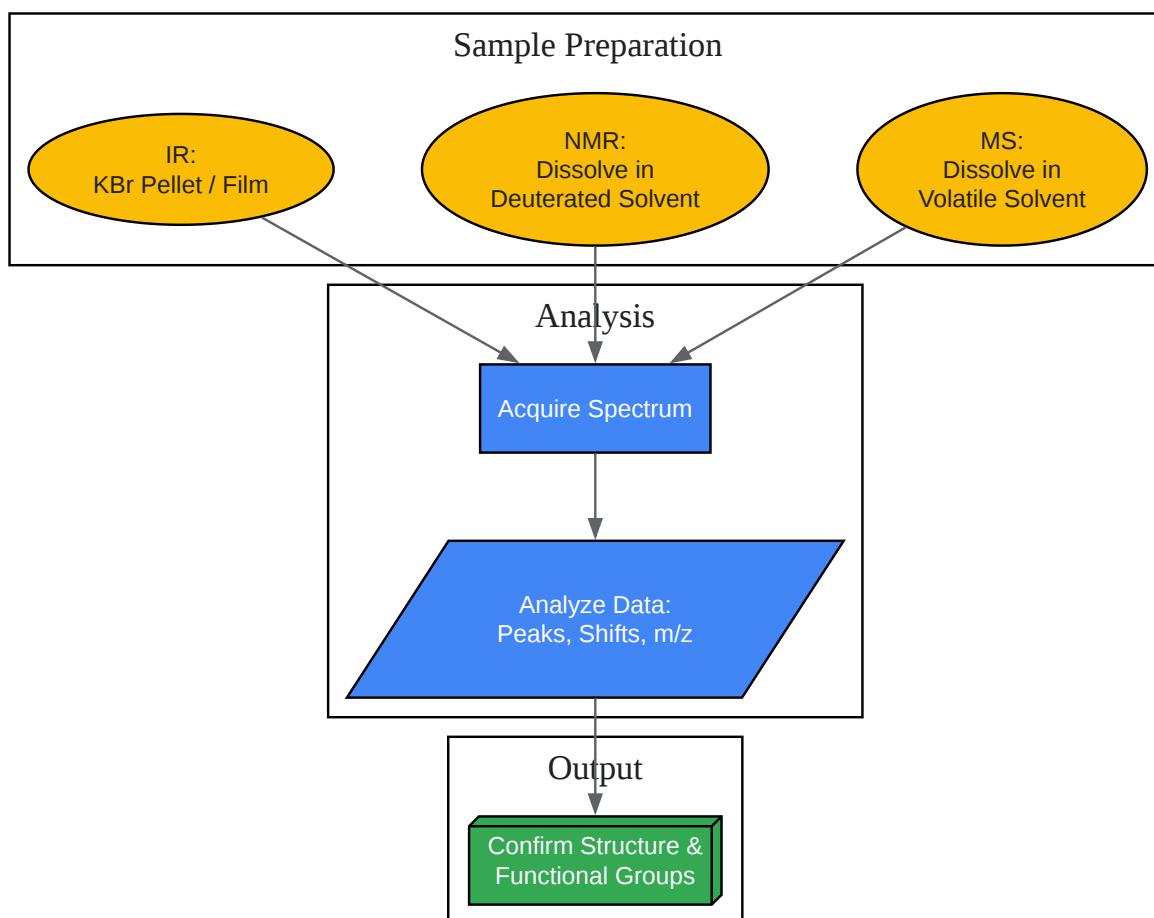
The principle of "like dissolves like" is a key factor.[\[5\]](#)[\[6\]](#)

Methodology:

- Solvent Dispensing: Approximately 2 mL of the chosen solvent (e.g., water, ethanol, DMSO) is added to a clean test tube.[\[5\]](#)

- Solute Addition: A small, measured amount of 5-Amino-1,3-benzodioxole (e.g., 100 mg) is added to the solvent.[5]
- Mixing: The mixture is stirred or agitated vigorously to facilitate dissolution.
- Observation: The solution is observed to determine if the solid has dissolved completely, partially, or not at all. This classifies the substance as soluble, slightly soluble, or insoluble in that solvent.[5]

[Click to download full resolution via product page](#)


Diagram 3: Experimental Workflow for Solubility Assessment

Spectroscopic Analysis

Structural elucidation and confirmation are achieved using various spectroscopic methods.[7] Available data for 5-Amino-1,3-benzodioxole includes Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).[1]

General Protocol:

- Sample Preparation: The sample is prepared according to the requirements of the specific instrument. For IR, this might involve creating a KBr pellet or a thin film. For NMR, the sample is dissolved in a suitable deuterated solvent. For GC-MS, the sample is dissolved in a volatile solvent.
- Data Acquisition: The prepared sample is placed in the spectrometer, and the spectrum is acquired.
- Data Analysis: The resulting spectrum (showing characteristic peaks, chemical shifts, or mass-to-charge ratios) is analyzed to confirm the presence of specific functional groups and the overall molecular structure.[8]

[Click to download full resolution via product page](#)

Diagram 4: General Workflow for Spectroscopic Analysis

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,3-Benzodioxol-5-amine | C7H7NO2 | CID 84310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. scribd.com [scribd.com]
- 5. scribd.com [scribd.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. api.pageplace.de [api.pageplace.de]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [physical properties of 5-Amino-1,3-benzodioxole]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b081397#physical-properties-of-5-amino-1-3-benzodioxole\]](https://www.benchchem.com/product/b081397#physical-properties-of-5-amino-1-3-benzodioxole)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com